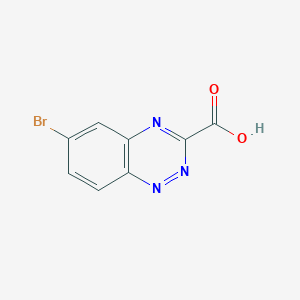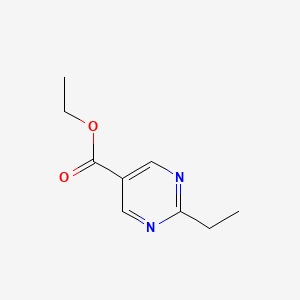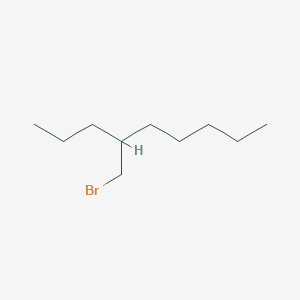
4-(Bromomethyl)nonane
Descripción general
Descripción
“4-(Bromomethyl)nonane” is a chemical compound that contains a total of 31 bond(s). There are 10 non-H bond(s) and 6 rotatable bond(s). It consists of 21 Hydrogen atom(s), 10 Carbon atom(s), and 1 Bromine atom(s) - a total of 32 atom(s) .
Synthesis Analysis
The synthesis of “4-(Bromomethyl)nonane” could potentially involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions and involves the use of organoboron reagents .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)nonane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bond(s), including 10 non-H bond(s) and 6 rotatable bond(s) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a potential chemical reaction involving “4-(Bromomethyl)nonane”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Cyclization Reactions
4-(Bromomethyl)nonane derivatives are utilized in cyclization reactions. For example, the reduction of 5-(bromomethyl)cycloheptene leads to the formation of bicyclo[3.2.1]octane, a compound with potential applications in organic synthesis (Maccorquodale & Walton, 1989).
Synthesis of Triazole-Containing Spiro Dilactones
3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones, a derivative of 4-(Bromomethyl)nonane, are used in the efficient synthesis of triazole-containing spiro dilactones. These multifunctional compounds are produced in almost quantitative yields and have potential applications in medicinal chemistry (Ghochikyan et al., 2016).
Organoboron Compounds and Rearrangements
Bromination of 3-borabicyclo[3.3.1]nonane compounds, which can be derived from 4-(Bromomethyl)nonane, leads to significant rearrangements. These reactions are important in the field of organoboron chemistry and are used to produce various boron-containing compounds with potential applications in organic synthesis (Vasilyev et al., 1982).
Ether Cleavage
B-bromo-9-borabicyclo[3.3.1]nonane, a derivative of 4-(Bromomethyl)nonane, is used for the cleavage of ethers. This reagent offers a selective and efficient method for ether cleavage in organic synthesis (Bhatt, 1978).
Synthesis of Alkenes
The haloboration reaction of B-bromo-9-borabicyclo[3.3.1]nonane with alkynes leads to the formation of 2-bromo-1-alkenes. This process is a key step in the synthesis of various alkenes and showcases the utility of 4-(Bromomethyl)nonane derivatives in organic synthesis (Hara et al., 1983).
Conformational Studies
Studies on the conformation of compounds derived from 4-(Bromomethyl)nonane, such as 2,4-dioxabicyclo[3.3.1]nonane, provide insights into their structural characteristics. Such information is crucial for understanding the behavior of these compounds in various chemical reactions (Peters et al., 1979).
Mecanismo De Acción
The Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNURUMLOCADGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



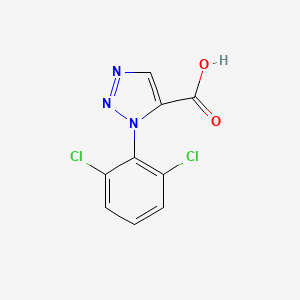
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
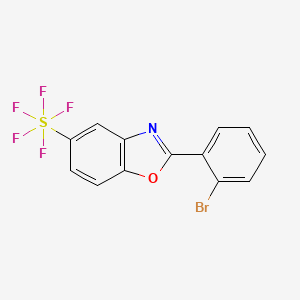
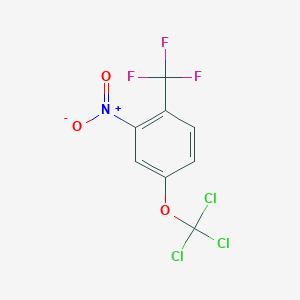
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
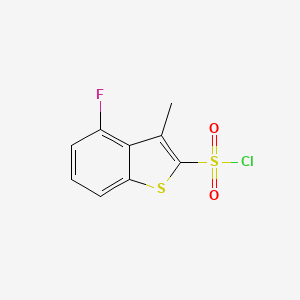

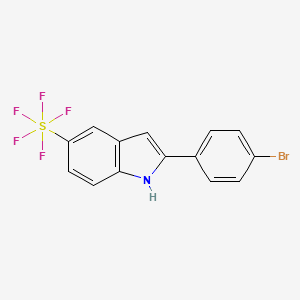
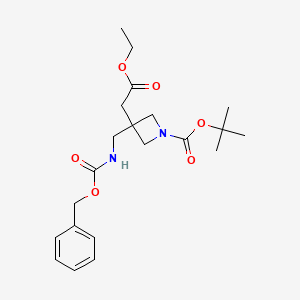
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
